molecular formula C19H15N3O2 B504755 2-(benzoylamino)-N-(3-pyridinyl)benzamide

2-(benzoylamino)-N-(3-pyridinyl)benzamide

Cat. No.: B504755
M. Wt: 317.3g/mol
InChI Key: HKRIOXWUKJQBCJ-UHFFFAOYSA-N
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Description

2-(benzoylamino)-N-(3-pyridinyl)benzamide is an organic compound that features a benzamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzoylamino)-N-(3-pyridinyl)benzamide typically involves the reaction of benzoyl chloride with 3-aminopyridine to form an intermediate, which is then reacted with benzamide under specific conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(benzoylamino)-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

2-(benzoylamino)-N-(3-pyridinyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-N-(3-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzoylamino)-N-(2-pyridinyl)benzamide
  • 2-(benzoylamino)-N-(4-pyridinyl)benzamide
  • 2-(benzoylamino)-N-(3-pyridinyl)benzoic acid

Uniqueness

2-(benzoylamino)-N-(3-pyridinyl)benzamide is unique due to its specific structural arrangement, which allows it to interact with a distinct set of molecular targets. This uniqueness can result in different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3g/mol

IUPAC Name

2-benzamido-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C19H15N3O2/c23-18(14-7-2-1-3-8-14)22-17-11-5-4-10-16(17)19(24)21-15-9-6-12-20-13-15/h1-13H,(H,21,24)(H,22,23)

InChI Key

HKRIOXWUKJQBCJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CN=CC=C3

solubility

6.3 [ug/mL]

Origin of Product

United States

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